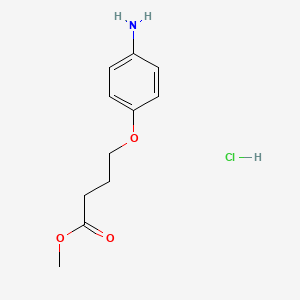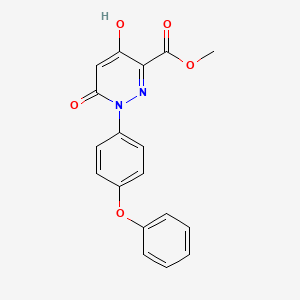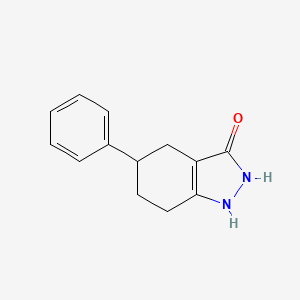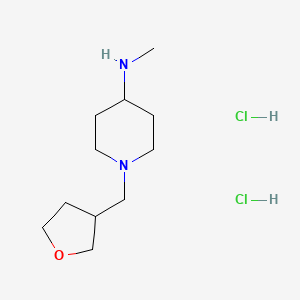amine CAS No. 1247242-66-5](/img/structure/B1464056.png)
[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine
Übersicht
Beschreibung
[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine, also known as methoxetamine (MXE), is a dissociative anesthetic drug that is chemically related to ketamine and phencyclidine (PCP). It was first synthesized in 2010 and has gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, in recent years, scientific research has focused on the potential therapeutic applications of MXE.
Wirkmechanismus
MXE acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to a dissociative state and altered perception of reality. It also affects the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which contributes to its hallucinogenic and euphoric effects.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects. It can increase heart rate and blood pressure and cause respiratory depression at higher doses. It can also affect cognitive function and memory formation, leading to impaired learning and memory retention. Additionally, it has been shown to have neuroprotective effects and can promote the growth of new neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for lab experiments, including its ability to induce a dissociative state and alter perception of reality. This can be useful for studying the neural mechanisms underlying these processes. However, MXE can also have unpredictable effects and can be difficult to control in lab settings. Additionally, its potential for abuse and recreational use may make it difficult to obtain for scientific research purposes.
Zukünftige Richtungen
There are several potential future directions for research on MXE. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies could explore the optimal dosage and administration methods for these therapeutic applications. Additionally, research could focus on the potential neuroprotective effects of MXE and its ability to promote neural growth and repair. Finally, studies could explore the potential risks and long-term effects of MXE use, particularly in the context of recreational use.
Wissenschaftliche Forschungsanwendungen
MXE has been studied for its potential therapeutic applications in various areas such as pain management, depression, and anxiety disorders. It has been shown to have a similar mechanism of action to ketamine, which is known for its rapid antidepressant effects. MXE has also been explored as a potential treatment for substance use disorders and post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
2-methoxy-1-(4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-11(8-13-2)9-4-6-10(14-3)7-5-9/h4-7,11-12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAMSKYZFBNUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)
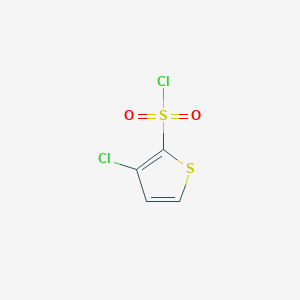
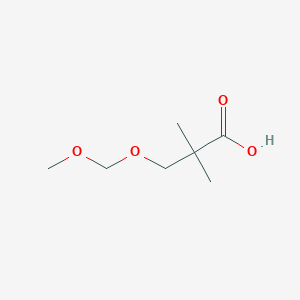
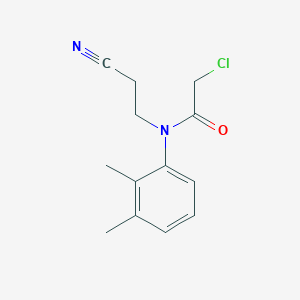
![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)
